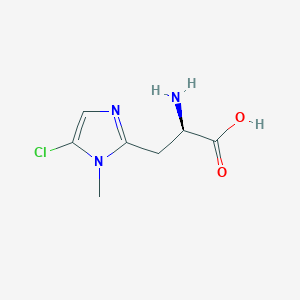![molecular formula C8H15N3O B13070967 [1-Ethyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13070967.png)
[1-Ethyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-Ethyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol: is an organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound features a triazole ring substituted with an ethyl group, an isopropyl group, and a hydroxymethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-Ethyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol typically involves the cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction is carried out between an azide and an alkyne to form the triazole ring. The specific steps are as follows:
Preparation of Azide: The azide precursor can be synthesized from the corresponding amine by diazotization followed by azidation.
Preparation of Alkyne: The alkyne precursor can be synthesized through various methods, including the dehydrohalogenation of alkyl halides.
Cycloaddition Reaction: The azide and alkyne are reacted under copper(I) catalysis (CuAAC) to form the triazole ring. The reaction is typically carried out in a solvent such as dimethyl sulfoxide (DMSO) at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors may be employed to enhance the efficiency of the cycloaddition reaction.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxyl group in [1-Ethyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) for halogenation or amines for amination.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alkanes.
Substitution: Halides, amines.
科学的研究の応用
Chemistry:
Catalysis: The triazole ring can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Materials Science: Used in the synthesis of polymers and advanced materials with specific properties.
Biology and Medicine:
Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties, making this compound a potential candidate for drug development.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, providing therapeutic benefits in diseases.
Industry:
Agriculture: Used in the development of agrochemicals such as fungicides and herbicides.
Pharmaceuticals: Employed in the synthesis of active pharmaceutical ingredients (APIs).
作用機序
The mechanism of action of [1-Ethyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, affecting the activity of the target molecule. This interaction can inhibit enzyme activity or modulate receptor function, leading to the desired therapeutic effect.
類似化合物との比較
- [1-Methyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol
- [1-Ethyl-5-(methyl)-1H-1,2,3-triazol-4-yl]methanol
Comparison:
- Structural Differences: The substitution pattern on the triazole ring varies, affecting the compound’s reactivity and properties.
- Unique Properties: [1-Ethyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol has a unique combination of ethyl and isopropyl groups, which may confer distinct biological activity and chemical reactivity compared to its analogs.
特性
分子式 |
C8H15N3O |
|---|---|
分子量 |
169.22 g/mol |
IUPAC名 |
(1-ethyl-5-propan-2-yltriazol-4-yl)methanol |
InChI |
InChI=1S/C8H15N3O/c1-4-11-8(6(2)3)7(5-12)9-10-11/h6,12H,4-5H2,1-3H3 |
InChIキー |
RQGPXMVXBQYDRN-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=C(N=N1)CO)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


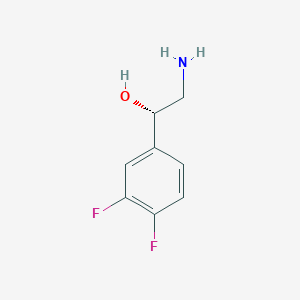
![7-(Propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13070891.png)
![1-[2-(Dimethylamino)ethyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B13070897.png)
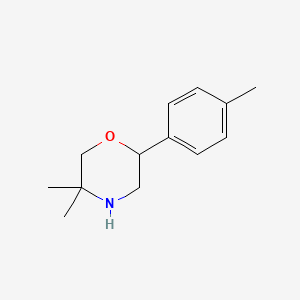
![4-(Thiolan-3-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13070911.png)
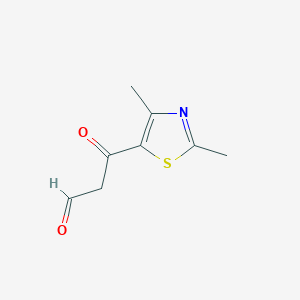

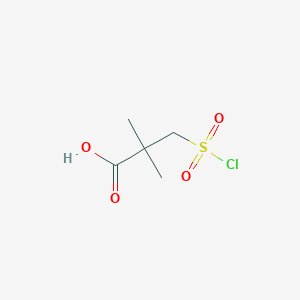
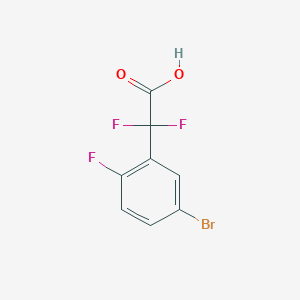
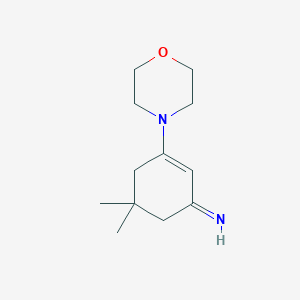
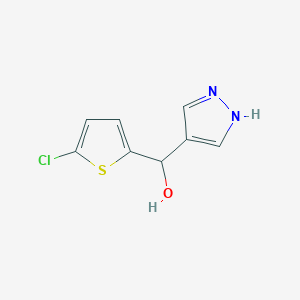
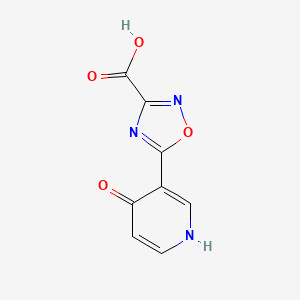
![4-Nitro-N-[(1,2,3,6-tetrahydropyridin-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B13070949.png)
